Methyl [1-(3,4,5-trimethoxybenzoyl)piperidin-4-YL]acetate
Description
Methyl [1-(3,4,5-trimethoxybenzoyl)piperidin-4-YL]acetate (CAS: 946679-56-7) is a synthetic ester derivative featuring a piperidine core substituted with a 3,4,5-trimethoxybenzoyl group and a methyl acetate side chain. Its molecular formula is C₁₈H₂₅NO₆, with a molecular weight of 351.4 g/mol and a density of 1.2±0.1 g/cm³ . Key properties include a high boiling point (500.9±50.0 ℃), low vapor pressure (0.0±1.3 mmHg at 25℃), and sensitivity to storage conditions (recommended storage at -20℃ for long-term stability) .
Properties
IUPAC Name |
methyl 2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-22-14-10-13(11-15(23-2)17(14)25-4)18(21)19-7-5-12(6-8-19)9-16(20)24-3/h10-12H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQNCYUJEOPIFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl [1-(3,4,5-trimethoxybenzoyl)piperidin-4-YL]acetate involves several steps. One common synthetic route includes the reaction of 3,4,5-trimethoxybenzoyl chloride with piperidine, followed by esterification with methyl acetate . The reaction conditions typically involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl [1-(3,4,5-trimethoxybenzoyl)piperidin-4-YL]acetate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl [1-(3,4,5-trimethoxybenzoyl)piperidin-4-YL]acetate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions .
Mechanism of Action
The mechanism of action of Methyl [1-(3,4,5-trimethoxybenzoyl)piperidin-4-YL]acetate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins, altering their function and activity . This interaction can lead to changes in cellular processes, making it a valuable tool for studying protein function and signaling pathways .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Structural Differences and Implications
Core Modifications :
- The target compound contains a methyl ester group, whereas analogs (e.g., F344-0645) replace this with amide bonds . Amides generally exhibit greater metabolic stability compared to esters, which are prone to hydrolysis .
- The 3,4,5-trimethoxybenzoyl moiety is conserved across all compounds, suggesting its critical role in binding or activity.
Side Chain Variations :
- The sulfur-containing analog (C₂₂H₂₆N₂O₅S) introduces a methylfuran group , which could influence electronic properties and intermolecular interactions.
- The C₂₃ derivative (F344-0645) has an extended alkyl chain, likely enhancing lipophilicity and bioavailability .
Physical Properties: The target compound’s lower molecular weight (351 vs. 430 g/mol) may improve solubility in polar solvents, while heavier analogs might favor lipid-rich environments.
Research and Application Insights
Biological Activity
Methyl [1-(3,4,5-trimethoxybenzoyl)piperidin-4-YL]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
- IUPAC Name : Methyl 2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetate
- Molecular Formula : CHNO
- Molecular Weight : 351.39 g/mol
- CAS Number : 946679-56-7
Synthesis
The synthesis of this compound typically involves:
- Formation of the piperidine derivative : Reaction of 3,4,5-trimethoxybenzoyl chloride with piperidine.
- Esterification : The resultant product is then esterified with methyl acetate to yield the final compound.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. It has shown the ability to bind to proteins involved in various cellular pathways, potentially altering their function and activity. This interaction is crucial for its antiproliferative effects against cancer cells.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably:
- Cell Lines Tested :
- L1210 (murine leukemia)
- CEM (human T-lymphoblastoid leukemia)
- HeLa (human cervix carcinoma)
The compound has shown IC values ranging from 0.70 μM to 2.8 μM across these cell lines, indicating potent anticancer activity. For instance, against K562 cells (chronic myelogenous leukemia), it exhibited IC values of 0.75 μM and 0.70 μM for different derivatives tested .
Selectivity and Safety Profile
In vitro studies indicate that while the compound effectively inhibits cancer cell growth, it shows limited toxicity towards normal human peripheral blood mononuclear cells (PBMC), with IC values exceeding 20 μM. This suggests a degree of selectivity for cancer cells over normal cells, which is a desirable property in anticancer drug development .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their mechanisms:
- Antitubulin Agents : Compounds similar to this compound have been investigated for their ability to disrupt microtubule dynamics in cancer cells .
- Mechanistic Insights : Research indicates that these compounds can induce apoptosis in cancer cells by increasing annexin-V positive cells in a dose-dependent manner .
- Comparative Studies : When compared with other derivatives like the tetrahydrothieno compounds, this compound demonstrated superior potency against various cancer types .
Summary Table of Biological Activity
| Cell Line | IC Value (μM) | Activity Type |
|---|---|---|
| L1210 | 2.8 | Antiproliferative |
| CEM | 2.3 | Antiproliferative |
| HeLa | 1.1 | Antiproliferative |
| K562 | 0.75 | Apoptosis induction |
| PBMC | >20 | Low cytotoxicity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl [1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetate, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves coupling 3,4,5-trimethoxybenzoyl chloride with a piperidin-4-yl acetate precursor under basic conditions (e.g., using triethylamine). Key steps include:
- Acylation : Reacting piperidin-4-yl acetate derivatives with 3,4,5-trimethoxybenzoyl chloride in anhydrous dichloromethane at 0–5°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
- Characterization : Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS). Monitor reaction progress using TLC with iodine vapor visualization .
Q. How can the solubility and stability of this compound be assessed for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .
- Stability : Incubate at 37°C in PBS or simulated biological fluids (e.g., rat plasma) for 24–72 hours. Analyze degradation products via HPLC with a C18 column and a mobile phase of methanol/ammonium acetate buffer (pH 6.5) .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with methoxy groups) .
- FT-IR : Identify key functional groups (e.g., ester C=O stretch at ~1730 cm, benzoyl C=O at ~1680 cm) .
- NMR : Assign piperidine ring protons (δ 1.5–3.0 ppm) and aromatic methoxy groups (δ 3.7–3.9 ppm) .
Advanced Research Questions
Q. How can regioselectivity challenges during acylation of the piperidine ring be addressed?
- Methodological Answer :
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen, ensuring acylation occurs at the 4-position. Deprotect with TFA/DCM (1:1) .
- Computational Modeling : Employ density functional theory (DFT) to predict reactive sites on the piperidine ring. Compare energy barriers for acylation at different positions .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Metabolic Stability : Perform microsomal incubation assays (e.g., human liver microsomes) to identify rapid degradation. Introduce electron-withdrawing substituents on the benzoyl group to reduce oxidative metabolism .
- Pharmacokinetic Profiling : Measure plasma half-life () and bioavailability in rodent models. Optimize dosing regimens using allometric scaling .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varying methoxy substitutions (e.g., 2,4,5-trimethoxy vs. 3,4,5-trimethoxy) to assess impact on target binding .
- Piperidine Ring Substitutions : Replace the methyl ester with ethyl or tert-butyl esters to study steric effects. Use IC values from enzyme inhibition assays (e.g., acetylcholinesterase) to quantify activity .
Q. What analytical methods validate batch-to-batch consistency in synthesis?
- Methodological Answer :
- HPLC-DAD : Use a Zorbax SB-C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35). Monitor at 254 nm for benzoyl chromophores .
- Residual Solvent Analysis : Perform GC-MS with headspace sampling to detect traces of DCM or ethyl acetate (<500 ppm per ICH guidelines) .
Q. How to address discrepancies in cytotoxicity data across cell lines?
- Methodological Answer :
- Cell Panel Screening : Test in ≥3 cell lines (e.g., HEK293, HepG2, MCF-7) with varying expression levels of the target receptor. Normalize data to cell viability (MTT assay) .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity. Cross-validate with Western blotting for downstream biomarkers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
